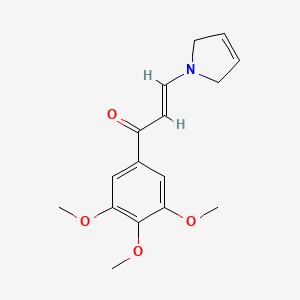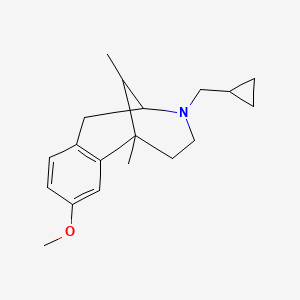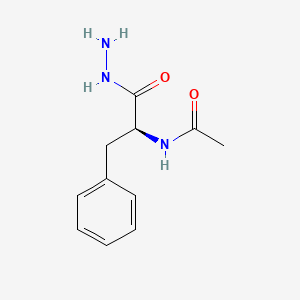
Roletamid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Roletamid involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally involves the use of specific reagents and catalysts under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired yield and purity of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing efficiency and minimizing waste. Advanced techniques such as high-throughput screening and process optimization are employed to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: Roletamid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the this compound molecule.
Applications De Recherche Scientifique
Roletamid has a wide range of scientific research applications due to its versatile chemical properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, this compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules. In medicine, it is being investigated for its therapeutic potential in treating various diseases. Industrially, this compound is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of Roletamid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application of this compound. Understanding the mechanism of action is crucial for optimizing its use in therapeutic and industrial applications.
Comparaison Avec Des Composés Similaires
Roletamid can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with analogous chemical structures or similar functional groups. The comparison focuses on aspects such as reactivity, stability, and potential applications. By understanding the similarities and differences, researchers can better appreciate the unique advantages of this compound.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and versatile applications make it a valuable subject of study. This article has provided an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and development are expected to unlock new possibilities for the use of this compound in science and industry.
Propriétés
Formule moléculaire |
C16H19NO4 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
(E)-3-(2,5-dihydropyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H19NO4/c1-19-14-10-12(11-15(20-2)16(14)21-3)13(18)6-9-17-7-4-5-8-17/h4-6,9-11H,7-8H2,1-3H3/b9-6+ |
Clé InChI |
QECAKYKTTYQVKX-RMKNXTFCSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/N2CC=CC2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CN2CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)

![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)

![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B13822414.png)




![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
